molecular formula C7H13NO2 B037848 (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde CAS No. 121817-71-8

(R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde

Cat. No. B037848
CAS RN: 121817-71-8
M. Wt: 143.18 g/mol
InChI Key: JNIOQRWRORXADR-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde involves several key steps, including the formation of pyrrolidine rings and the introduction of functional groups. One common approach to synthesizing compounds with the pyrrolidine structure involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings, such as proline derivatives (Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde is characterized by the presence of a pyrrolidine ring, a key structural feature that contributes to its chemical reactivity and potential biological activity. The stereochemistry of the compound, indicated by the (R)-configuration, plays a crucial role in its chemical interactions and the synthesis of stereochemically defined products.

Chemical Reactions and Properties

(R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde participates in various chemical reactions, primarily due to its aldehyde and methoxymethyl groups. It can undergo nucleophilic addition reactions, forming stable intermediates for further chemical transformations. The pyrrolidine ring itself is a versatile scaffold that can engage in reactions leading to the synthesis of biologically active compounds (Li Petri et al., 2021).

Physical Properties Analysis

The physical properties of (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the pyrrolidine ring and functional groups affects its polarity, solubility in organic solvents, and its phase at room temperature. These properties are critical when considering the compound's use in various synthetic applications.

Chemical Properties Analysis

The chemical properties of (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde, including its reactivity towards various reagents, stability under different conditions, and its ability to participate in a wide range of chemical transformations, are essential for its application in organic synthesis. Its functionality allows for the introduction of additional substituents, enabling the construction of complex molecules with diverse biological activities (Li Petri et al., 2021).

Scientific Research Applications

Catalysis and Synthesis

  • Chiral Catalysis : This compound has been utilized in the synthesis of chiral C_2-symmetric 2,5-disubstituted pyrrolidine derivatives, which serve as effective catalytic chiral ligands in reactions of diethylzinc with aryl aldehydes. These catalysts facilitate the production of sec-alcohols with high chemical yields and enantiomeric excess, showcasing the importance of the compound in asymmetric synthesis (Shi, Satoh, & Masaki, 1999).

  • Enzyme Catalyzed Reactions : In the field of enzyme catalysis, the compound has been used to investigate the asymmetric synthesis of benzoin derivatives through benzaldehyde lyase-catalyzed reactions, offering a pathway to develop reactive engineering concepts for preparative synthesis (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Materials Science

  • Metal-Organic Frameworks (MOFs) : Research into the hydrophobic effect's role in the self-assembly of [2 x 2] copper(I) grids has leveraged derivatives of this compound. These structures exhibit stability in water, highlighting potential applications in the development of novel MOFs and understanding the influence of hydrophobic forces in supramolecular chemistry (Nitschke, Hutin, & Bernardinelli, 2004).

Analytical Chemistry

  • Chemosensors : A study on a new rhodamine derivative-based chemosensor for highly selective and sensitive determination of Cu2+ utilized this compound as a key component. The sensor shows promise for the detection of copper ions in various environments, including drinking water and serum samples, with potential applications in environmental monitoring and health diagnostics (Puangploy, Smanmoo, & Surareungchai, 2014).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or proposing future research directions or applications for the compound .

properties

IUPAC Name

(2R)-2-(methoxymethyl)pyrrolidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-5-7-3-2-4-8(7)6-9/h6-7H,2-5H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIOQRWRORXADR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCN1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde

CAS RN

121817-71-8
Record name (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde
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